Azabon

Catalog No.
S1504723
CAS No.
1150-20-5
M.F
C14H20N2O2S
M. Wt
280.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azabon

CAS Number

1150-20-5

Product Name

Azabon

IUPAC Name

4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

InChI

InChI=1S/C14H20N2O2S/c15-13-5-7-14(8-6-13)19(17,18)16-9-11-1-2-12(10-16)4-3-11/h5-8,11-12H,1-4,9-10,15H2

InChI Key

RQBNXPJPWKUTOG-UHFFFAOYSA-N

SMILES

C1CC2CCC1CN(C2)S(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

C1CC2CCC1CN(C2)S(=O)(=O)C3=CC=C(C=C3)N

Azabon is a member of benzenes and a sulfonamide.

Azabon (CAS 1150-20-5), also known as 8-Hydroxyquinoline-5-sulfonic acid (HQS), is a functionalized derivative of the potent metal chelator 8-hydroxyquinoline (8-HQ). The addition of a sulfonic acid group to the quinoline core dramatically increases its aqueous solubility compared to the parent compound, without fundamentally altering its core metal-binding mechanism involving the hydroxyl group and ring nitrogen[1][2]. This key modification makes Azabon a preferred reagent for applications requiring strong metal chelation in purely aqueous media, such as analytical chemistry, electrochemistry, and the formulation of water-based corrosion inhibitors[1][3]. Its ability to form stable, often fluorescent, complexes with a wide range of metal ions is central to its utility[1][2].

Direct substitution of Azabon with its parent compound, 8-hydroxyquinoline (8-HQ), is impractical for most aqueous-phase applications due to significant differences in processability and performance. 8-HQ is practically insoluble in water, requiring the use of organic solvents, micellar solutions, or conversion to a salt, which complicates formulation and handling[4][5]. Azabon, being easily soluble in water, eliminates these steps, enabling its direct use in aqueous buffers, eluents, and coating formulations[1][6]. Furthermore, in specific applications like corrosion protection for aluminum alloys, the two compounds show opposite effects; while 8-HQ acts as a corrosion inhibitor, Azabon (HQS) has been observed to act as a corrosion accelerator under the same conditions by breaking down the protective oxide film[7][8]. This demonstrates that seemingly minor structural differences lead to fundamentally different, non-interchangeable performance profiles, making comparator choice a critical procurement decision.

Superior Aqueous Solubility for Simplified Processing and Formulation

A primary procurement differentiator for Azabon is its high aqueous solubility, which stands in stark contrast to its parent compound, 8-hydroxyquinoline (8-HQ). Azabon is described as 'easily soluble in water'[7]. In contrast, 8-HQ is 'practically insoluble in water' and requires organic solvents such as ethanol, acetone, or chloroform for dissolution[8]. This fundamental difference in solubility is critical for processability, allowing Azabon to be used directly in aqueous systems without the need for co-solvents, pH adjustment for salt formation, or complex formulation strategies required for 8-HQ.

Evidence DimensionAqueous Solubility
Target Compound DataEasily soluble in water
Comparator Or Baseline8-Hydroxyquinoline (8-HQ): Practically insoluble in water; requires organic solvents.
Quantified DifferenceQualitatively significant; enables direct use in aqueous media vs. requiring organic solvents.
ConditionsStandard laboratory conditions (aqueous solutions).

This eliminates the need for organic solvents, simplifying workflows, reducing costs, and improving safety and environmental profiles in aqueous applications.

Contrasting and Non-Interchangeable Effects in Aluminum Alloy Corrosion Control

In the corrosion protection of aluminum alloy 2024-T3 in 3.5% NaCl solution, Azabon (HQS) and 8-hydroxyquinoline (8-HQ) exhibit opposing behaviors. Polarization measurements demonstrate that 8-HQ functions as a mixed-type inhibitor, forming a protective layer of insoluble aluminum chelate, Al(HQ)3, on the metal surface[7][8]. Conversely, under the same test conditions, Azabon (HQS) was found to be a corrosion accelerator that activates the cathodic reaction and helps break down the protective oxide film[7]. This evidence shows that Azabon cannot be used as a substitute for 8-HQ in this application and possesses a distinct electrochemical profile that may be leveraged for different purposes, such as surface etching or cleaning.

Evidence DimensionCorrosion Control Effect
Target Compound DataCorrosion accelerator (activates cathodic reaction)
Comparator Or Baseline8-Hydroxyquinoline (8-HQ): Mixed-type corrosion inhibitor (blocks active sites)
Quantified DifferenceOpposite electrochemical effect (inhibition vs. acceleration).
ConditionsAluminum alloy 2024-T3 in 3.5% NaCl solution, evaluated by polarization measurements.

This highlights critical, non-interchangeable performance in an industrial application, preventing procurement errors and enabling selection for specific electrochemical outcomes (protection vs. activation).

Comparable Metal Chelation with Enhanced Aqueous Compatibility for Analytical Assays

Azabon was developed specifically to retain the advantageous metal chelation properties of 8-HQ while enabling use in aqueous analytical systems. Studies confirm that the complexation properties of Azabon (HQS) are analogous to those of 8-HQ, with essentially the same complexation constants for metal ions[7]. However, its greatly enhanced aqueous solubility allows it to be used as a post-column derivatization reagent or as a component in purely aqueous eluents for chromatography without the precipitation issues that would arise with 8-HQ[7]. For example, Azabon forms intensely fluorescent chelates with 42 different metal species, with sub-picomole detection limits attainable for Cd, Mg, and Zn in aqueous chromatographic systems[7].

Evidence DimensionMetal Complexation Constants & Analytical Utility
Target Compound DataAnalogous complexation constants to 8-HQ; high aqueous solubility enables use in aqueous chromatography with sub-picomole detection limits.
Comparator Or Baseline8-Hydroxyquinoline (8-HQ): Similar complexation constants but poor aqueous solubility limits its use in purely aqueous analytical systems.
Quantified DifferenceEnables high-sensitivity (sub-picomole) detection in aqueous-phase separation techniques not feasible with 8-HQ.
ConditionsPost-column reaction detection in chromatography; spectrofluorimetry in aqueous solution.

For quantitative analysis of metals in aqueous samples, Azabon provides the chelation power of 8-HQ without the handling and solubility constraints, enabling higher-throughput and more robust analytical methods.

High-Sensitivity Metal Ion Detection in Aqueous-Phase Chromatography

Azabon is the right choice when developing methods for trace metal analysis (e.g., Cd, Mg, Zn) in environmental or biological samples using techniques like HPLC. Its high water solubility allows it to be used as a post-column reagent that forms highly fluorescent complexes with metal ions, enabling sub-picomole detection limits without the risk of reagent precipitation inherent to its analog, 8-hydroxyquinoline[7].

Formulation of Water-Based Metal Chelating Agents and Buffers

For applications requiring control of metal ion activity in a completely aqueous formulation, such as in electroplating baths, certain cleaning solutions, or biological buffers, Azabon is a preferred choice over 8-hydroxyquinoline. Its easy dissolution in water simplifies manufacturing and ensures a stable, homogenous solution, avoiding the need for co-solvents or surfactants that would be necessary to solubilize 8-HQ[8].

Reagent for Spectrophotometric or Fluorometric Determination of Metals

Azabon serves as a direct, water-soluble alternative to 8-hydroxyquinoline for the colorimetric or fluorometric quantification of various metal ions in aqueous solutions. Its ability to form stable, characteristically colored or fluorescent chelates is comparable to the parent compound, but its solubility avoids the cumbersome solvent-extraction steps often required when using 8-hydroxyquinoline for analyzing aqueous samples[7].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

280.12454906 g/mol

Monoisotopic Mass

280.12454906 g/mol

Heavy Atom Count

19

UNII

4IYS7OKE05

Other CAS

1150-20-5

Wikipedia

Azabon

Dates

Last modified: 08-15-2023

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